molecular formula C12H18N2O3 B13062554 Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate CAS No. 914988-11-7

Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B13062554
CAS No.: 914988-11-7
M. Wt: 238.28 g/mol
InChI Key: KGDSEJVFBRXIPV-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a 4-oxo (ketone) moiety, and substituents at the 3-position: a cyano (-CN) and a methyl (-CH₃) group.

Properties

CAS No.

914988-11-7

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-6-5-9(15)12(4,7-13)8-14/h5-6,8H2,1-4H3

InChI Key

KGDSEJVFBRXIPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Optically Active Intermediates (Patent US11254641B2)

A highly efficient industrial method focuses on preparing optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which can be adapted for the cyano-substituted analog through similar steps:

  • Step 1: Optical Resolution
    Starting from a racemic compound (formula I), optical resolution is performed to isolate the desired enantiomer (formula II). This step is crucial for obtaining high purity and optical activity.

  • Step 2: Base Reaction
    The optically active intermediate (formula II) reacts with a base to yield compound III. This step facilitates functional group transformations necessary for subsequent modifications.

  • Step 3: Protection with Di-tert-butyl-dicarbonate
    Compound III undergoes reaction with di-tert-butyl-dicarbonate to introduce the tert-butyl carbamate protecting group, yielding compound IV, which corresponds to the target tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.

  • Step 4: Racemization and Recycling
    The undesired enantiomer leftover from step 1 is racemized under basic conditions and recycled back to the starting material to improve overall yield and reduce waste.

This methodology emphasizes the use of commercially available reagents and solvents, making it practical for large-scale synthesis. The process yields high-purity products suitable for pharmaceutical applications.

Direct Synthesis Using Malononitrile and Piperidine Derivatives

An alternative approach involves the condensation of malononitrile with piperidine derivatives under basic catalysis:

  • Condensation Reaction
    Malononitrile (a key cyano source) is reacted with piperidine derivatives in the presence of a base such as piperidine itself. The reaction mixture gradually forms a cloudy suspension and eventually precipitates the desired product.

  • Addition of tert-Butyl Acetoacetate
    Following initial condensation, tert-butyl acetoacetate is added to the reaction mixture to introduce the tert-butyl ester and ketone functionalities.

  • Isolation
    The product precipitates out as a solid, which is filtered, washed with cold toluene, and dried under vacuum. This method achieves yields around 78% and produces a light pink solid with good purity.

Base-Mediated Alkylation and Protection Reactions

A detailed experimental procedure for preparing tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate involves:

  • Starting Material and Solvent
    The racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is dissolved in tetrahydrofuran (THF) and cooled to -78 °C.

  • Base Addition
    Potassium tert-butoxide (1.6 M in THF) is added slowly to deprotonate the substrate.

  • Alkylation
    Methyl 3-methoxyacrylate is added dropwise at low temperature to alkylate the intermediate.

  • Electrophilic Triflation
    N-phenyl bis-trifluoromethane sulfonamide is introduced to convert the hydroxyl or enolate intermediate into a triflate, facilitating further functionalization.

  • Work-Up and Purification
    After reaction completion, the mixture is quenched with aqueous sodium bicarbonate, extracted with ethyl acetate, dried, and purified by flash chromatography. This method yields a mixture of triflate derivatives with yields exceeding 100% (theoretical overestimation due to impurities or side products).

The introduction of the tert-butyl carbamate protecting group (Boc) is commonly achieved by:

  • Reaction Conditions
    Treating 3-cyano-4-oxopiperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate or triethylamine.

  • Solvent and Temperature
    The reaction is typically conducted in chloroform or THF at 0 °C to room temperature overnight.

  • Work-Up
    The organic layer is washed with water, acid, and base washes to remove impurities, then concentrated to yield the Boc-protected product as a solid with high purity and good yield (around 95%).

Summary Table of Preparation Methods

Method No. Key Steps Reagents/Conditions Yield (%) Notes
1 Optical resolution → base reaction → Boc protection → racemization Racemic starting material, base, di-tert-butyl dicarbonate, recycling of enantiomers High Industrial scale, optically active product
2 Condensation with malononitrile and tert-butyl acetoacetate Malononitrile, piperidine, tert-butyl acetoacetate, toluene washing 78 Simple, moderate scale, solid product
3 Base-mediated alkylation and triflation Potassium tert-butoxide, methyl 3-methoxyacrylate, N-phenyl bis-trifluoromethane sulfonamide, THF ~100 (apparent) Complex, multi-step, chromatographic purification
4 Boc protection of 3-cyano-4-oxopiperidine Di-tert-butyl dicarbonate, K2CO3 or NEt3, CHCl3 or THF, 0 °C to rt 95 Efficient protection step, high purity

Research Findings and Notes

  • The optical resolution method (Method 1) is especially important for pharmaceutical applications where enantiomeric purity affects drug efficacy and safety. The racemization and recycling step improve economic viability by minimizing waste.

  • Condensation methods (Method 2) provide a straightforward route to the cyano-substituted piperidine core but may require careful control of reaction conditions to avoid side products.

  • The base-mediated alkylation and triflation (Method 3) allow for further functionalization, potentially enabling the synthesis of derivatives or analogs, though the process is more complex and requires chromatographic purification.

  • Boc protection (Method 4) is a well-established and reliable method to protect the piperidine nitrogen, facilitating subsequent synthetic transformations.

  • Physical data such as melting point (97-99 °C), slight solubility in chloroform, DMSO, and methanol, and pale yellow solid form are consistent across preparations, confirming product identity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Oxo derivatives of the piperidine ring.

    Reduction: Amino derivatives where the cyano group is converted to an amine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Pathways

The synthesis of tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate can be achieved through various methods, often involving the use of readily available reagents. A typical synthetic route includes:

  • Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives, tert-butyl 3-methyl-4-oxopiperidine derivatives can be synthesized.
  • Introduction of the Cyano Group : The cyano group can be introduced through nucleophilic substitution reactions or by employing cyanide sources in reactions with appropriate electrophiles.
  • Carboxylation : The final step often involves carboxylation to yield the desired carboxylate ester.

The efficiency of these synthetic routes is crucial for industrial applications, as high yields and purity are desired for pharmaceutical intermediates .

Biological Applications

This compound has been evaluated for its pharmacological properties, particularly in the context of neuropharmacology and pain management:

  • Neuropharmacological Activity : Research indicates that derivatives of this compound exhibit significant activity against tumor necrosis factor-alpha (TNF-α) and cannabinoid receptors, suggesting potential applications in treating neuropathic pain .

Case Studies

  • Neuropathic Pain Models : In studies involving rodent models for neuropathic pain, compounds derived from tert-butyl 3-cyano-3-methyl-4-oxopiperidine demonstrated effective analgesic properties. For instance, one study reported that certain analogues showed pronounced efficacy in both acute and chronic pain models with specific ED50 values indicating their potency .
  • Synthesis of Tetrahydropyrido-Pyrazoles : Another notable application is in the synthesis of tetrahydropyrido-pyrazole derivatives that act as multi-targeted agents for pain management. These compounds were synthesized using tert-butyl 3-cyano-3-methyl-4-oxopiperidine as a key intermediate, showcasing its versatility in drug development .

Summary Table of Applications

Application AreaDetails
Pharmaceutical Synthesis Key intermediate for various drug formulations
Pain Management Effective against TNF-α and cannabinoid receptors
Neuropharmacology Active in neuropathic pain models
Synthetic Chemistry Versatile precursor for developing novel therapeutic agents

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points: The cyano-substituted analog () exhibits a melting point of 97–99°C, likely due to dipole-dipole interactions from the polar cyano group. Dimethoxy derivatives () may have lower melting points due to reduced crystallinity from flexible methoxy groups.
  • Solubility: Hydrophobic substituents (e.g., benzyl in ) decrease aqueous solubility, whereas polar groups (cyano, methoxy) improve compatibility with polar solvents.

Structural Insights

  • Software like SHELXL () is widely used for such analyses .
  • Electron Density: The cyano group withdraws electron density from the piperidine ring, as evidenced by NMR shifts (δ 6.82 ppm for C3-H in ), which may guide predictions for the 3-cyano-3-methyl derivative.

Biological Activity

Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate (CAS No. 914988-11-7) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Boiling PointNot specified
InChI KeyNot specified
PubChem IDNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives containing a cyano group have shown significant antiproliferative activity against various cancer cell lines. The IC50 values for related compounds range from 25 nM to over 440 nM, indicating potent growth inhibition in vitro .

Case Study: Antiproliferative Activity

In a study evaluating related compounds, it was found that those with a cyano substitution effectively inhibited cancer cell growth by inducing apoptosis and arresting the cell cycle at the G2/M phase. For instance, compounds with IC50 values below 1 µM were deemed highly effective against human leukemia (K562) and cervix carcinoma (HeLa) cells .

The mechanism behind the anticancer activity is primarily attributed to the interaction with tubulin, leading to disruption in microtubule dynamics. Molecular docking studies suggest that these compounds bind to the colchicine site on tubulin, inhibiting its polymerization and resulting in cell cycle arrest and apoptosis .

Selectivity and Toxicity

One notable aspect of these compounds is their selectivity towards cancer cells versus normal cells. Studies indicate that this compound does not significantly affect normal human peripheral blood mononuclear cells (PBMC) at concentrations over 20 µM, suggesting a favorable therapeutic index .

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